2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a piperazine ring and a pyrimidine moiety. This compound falls under the category of small molecules and is primarily classified as an organic compound due to its carbon-based structure. It is not currently approved for any clinical use, but it is recognized for its potential applications in scientific research and pharmaceutical development.
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid belongs to several chemical classes:
The synthesis of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid can be achieved through several methods, primarily involving the reaction of piperazine with pyrimidine derivatives. One common approach involves:
The molecular structure of 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid features:
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid can participate in various chemical reactions:
These reactions typically require specific catalysts or conditions (e.g., elevated temperatures or acidic/basic environments) to proceed efficiently. The reactivity of the carboxylic acid group makes it versatile for further functionalization.
Research indicates that compounds containing piperazine and pyrimidine moieties may influence neurotransmitter systems or exhibit antimicrobial properties. The exact mechanism would depend on the target protein or enzyme involved.
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further exploration in medicinal chemistry and related fields.
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid represents a privileged scaffold in medicinal chemistry, integrating a hydrogen-bond-accepting pyrimidine ring, a versatile carboxylic acid moiety, and a conformationally flexible piperazine group. This hybrid structure enables precise interactions with diverse biological targets, particularly kinase ATP-binding sites and neurotransmitter receptors. Its synthetic accessibility and derivatization potential make it a cornerstone for developing therapeutics in oncology, neuroscience, and infectious diseases [1] [6].
Convergent synthesis dominates the construction of this scaffold, leveraging nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed couplings. Two principal strategies have emerged:
Pyrimidine-First Approach: 2-Chloro-5-carboxypyrimidine undergoes SNAr with unprotected or protected piperazine. Using potassium carbonate in DMF at 80–100°C, this method achieves 70–85% yields but requires careful control to minimize N,N'-bis-alkylation [1] [9]. Protection with tert-butoxycarbonyl (Boc) enhances selectivity, though deprotection adds steps.
Piperazine-First Approach: Aryl halides couple with N-Boc-piperazine via Buchwald-Hartwig amination. For example, 5-bromo-2-aminopyridine and N-Boc-piperazine react with Pd2(dba)3/XPhos to yield intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate—a Palbociclib precursor. This method achieves >90% yields with superior regiocontrol but incurs higher catalyst costs [7] [8].
Table 1: Comparative Analysis of Synthetic Routes to 2-(Piperazin-1-yl)pyrimidine-5-carboxylates
Strategy | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Pyrimidine-First | SNAr | K₂CO₃, DMF, 80°C, 12h | 70–85 | Low cost, no metal catalyst | Over-alkylation risks |
Piperazine-First | Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOt-Bu, toluene, 100°C | >90 | High regioselectivity | Catalyst cost, purification complexity |
Flow Chemistry | SNAr (metal-free) | LiHMDS, THF, 25°C, residence time 10min | 95 | Scalability, reduced reaction time | Air/moisture-sensitive reagents |
Flow chemistry optimizations now enable transition-metal-free couplings using lithium bis(trimethylsilyl)amide (LiHMDS), achieving 95% yield in 10 minutes’ residence time. This approach eliminates metal contamination concerns in active pharmaceutical ingredients (APIs) [8].
The C5-carboxylic acid group enables direct derivatization through three key reactions:
Esterification: Ethyl esters form via Fischer esterification (H₂SO₄, EtOH, reflux, 8h, 75–90% yield) or carboxylate activation with carbodiimides followed by ethanol quenching. Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate (CAS 603965-77-1) serves as a versatile precursor for further nucleophilic displacement [6] [9].
Amide Coupling: Carboxylic acid activation with thionyl chloride generates acyl chlorides, which react with amines to yield bioactive amides. For Alzheimer’s disease therapeutics, derivatives like 2-(4-phenylpiperazin-1-yl)-N-(pyridin-3-yl)pyrimidine-5-carboxamide exhibit acetylcholinesterase inhibition (IC₅₀ = 0.90 μM) [6] [10].
Carboxylate Reduction: Diisobutylaluminum hydride (DIBAL-H) reduces esters to primary alcohols (–CH₂OH), introducing hydrogen-bond donor capacity. However, over-reduction to methyl groups remains a challenge requiring cryogenic conditions [6].
Retrosynthetic planning leverages databases and prediction algorithms:
REAXYS identifies 2,4-dichloro-5-pyrimidinecarboxylate as the most frequent starting material (68% of routes), with piperazine incorporation occurring early. Alternative paths using pyrimidine boronic esters and N-Boc-piperazine halides appear in 15% of syntheses [7].
PISTACHIO machine-learning models predict optimal SNAr conditions: electron-withdrawing substituents at pyrimidine C4 (e.g., –Cl, –CF₃) accelerate piperazine coupling by >20-fold by lowering the LUMO energy. Conversely, C5 electron-donating groups (–OCH₃) deactivate the ring [7].
These tools enable route scoring based on step economy (atoms wasted), functional group tolerance, and green chemistry metrics, favoring routes with ≤4 steps and aqueous workups.
Systematic derivatization targets three regions:
Table 2: Bioactivity of Key 2-(Piperazin-1-yl)pyrimidine-5-carboxylic Acid Derivatives
Derivative | Biological Activity | Potency (IC₅₀ or MIC) | Target |
---|---|---|---|
2-(4-Methylpiperazin-1-yl)-4-phenylpyrimidine | Antibacterial (Gram-positive) | 40 μg/mL | Membrane integrity |
N-(3-Pyridyl)-2-(4-phenylpiperazin-1-yl) | Acetylcholinesterase inhibition | 0.90 μM | AChE catalytic site |
2-(4-Benzoylpiperazin-1-yl)pyrimidine-5-carboxamide | EGFR kinase inhibition | 0.8 μM | EGFR ATP-binding pocket |
Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | Synthetic intermediate | N/A | N/A |
Piperazine modifications critically influence drug-like properties:
Solubility and Permeability: Unsubstituted piperazines enhance aqueous solubility (log S > −3) via protonation at physiological pH but may limit CNS exposure. N-Acylation reduces basicity, increasing log D (e.g., from −0.5 to 1.2) and membrane permeability [1] [8].
Metabolic Stability: N-Methylation shields against CYP3A4-mediated oxidation, reducing clearance by 50% in rat liver microsomes. Conversely, N-arylpiperazines undergo oxidative dearylation, forming metabolites like 1-(2-pyrimidinyl)piperazine (1-PP), an α₂-adrenergic receptor antagonist (Kᵢ = 7.3–40 nM) [4] [8].
Target Engagement: 4-Substituted piperazines in CDK4/6 inhibitors (e.g., Palbociclib) position basic nitrogens to form salt bridges with Asp104 in CDK6, enhancing selectivity over CDK2. Modifying the substituent to hydrophobic groups shifts activity toward serotonin receptors [1] [8].
Table 3: Pharmacokinetic Correlations with Piperazine Substituents
Piperazine Substituent | log D₇.₄ | Solubility (mg/mL) | CYP3A4 T₁/₂ (min) | Primary PK Limitation |
---|---|---|---|---|
Unsubstituted (H) | −0.5 | >10 | 15 | High clearance, P-gp efflux |
N-Methyl | 0.2 | 5–10 | 45 | Moderate Vd |
N-Acetyl | 0.8 | 1–5 | >60 | Plasma protein binding |
4-Phenyl | 1.5 | <1 | 30 | Low solubility, hERG risk |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8